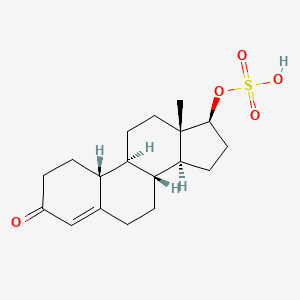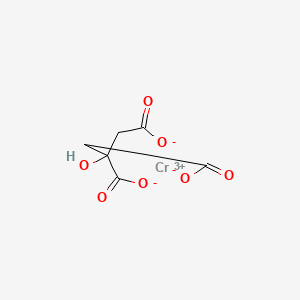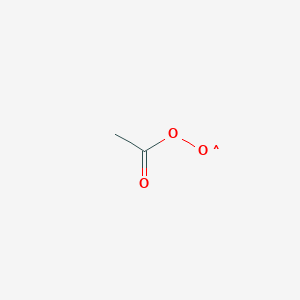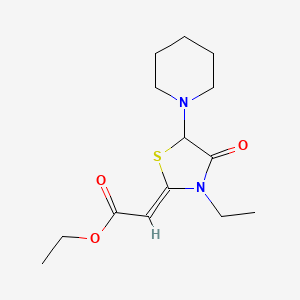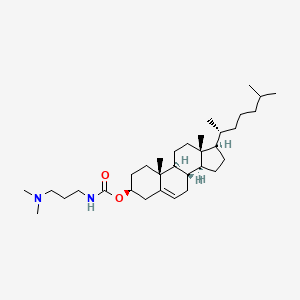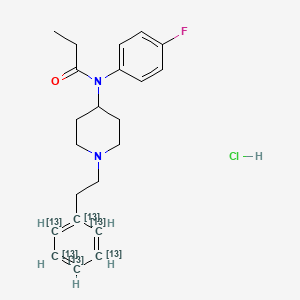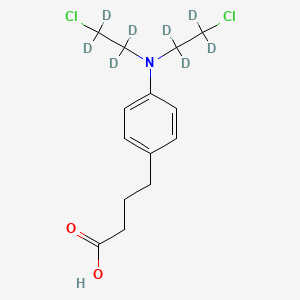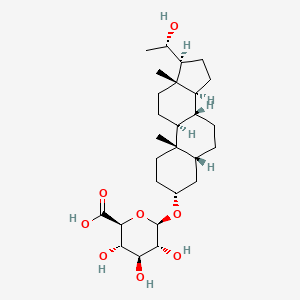
Pregnanediol-3-glucuronide
Overview
Description
Pregnanediol-3-glucuronide, also known as 5β-pregnane-3α,20α-diol 3α-glucuronide, is a major metabolite of progesterone. It is the C3α glucuronide conjugate of pregnanediol (5β-pregnane-3α,20α-diol). This compound is significant in the field of endocrinology as it is used to monitor progesterone levels in various physiological states, including pregnancy and the menstrual cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pregnanediol-3-glucuronide can be synthesized through the glucuronidation of pregnanediol. This process involves the enzymatic addition of glucuronic acid to pregnanediol, facilitated by UDP-glucuronosyltransferase enzymes. The reaction typically occurs in the liver, where pregnanediol is converted to its glucuronide form to increase its solubility for excretion .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from biological samples, such as urine. Advanced techniques like ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS) are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Pregnanediol-3-glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction enhances the compound’s solubility, facilitating its excretion from the body. Additionally, it can undergo hydroxylation by cytochrome P450 enzymes, which further modifies its structure for excretion .
Common Reagents and Conditions:
Glucuronic Acid: Used in the glucuronidation process.
UDP-glucuronosyltransferase Enzymes: Catalyze the glucuronidation reaction.
Cytochrome P450 Enzymes: Facilitate hydroxylation reactions.
Major Products: The primary product of these reactions is this compound itself, which is excreted in urine. Hydroxylation can lead to further metabolites that are also excreted .
Scientific Research Applications
Pregnanediol-3-glucuronide has several important applications in scientific research:
Biomedical Diagnostics: Employed in assays to detect and quantify progesterone metabolites in urine, providing valuable information for fertility studies and hormone replacement therapy.
Pharmacokinetics: Helps in understanding the metabolism and excretion of progesterone and its derivatives.
Environmental Science: Used as a biomarker to study the impact of environmental factors on hormone levels in wildlife.
Mechanism of Action
Pregnanediol-3-glucuronide exerts its effects primarily through its role as a metabolite of progesterone. Progesterone is metabolized in the liver to pregnanediol, which is then glucuronidated to form this compound. This process is crucial for the excretion of progesterone metabolites. The glucuronidation increases the solubility of pregnanediol, allowing it to be excreted in urine. This mechanism ensures the regulation of progesterone levels in the body .
Comparison with Similar Compounds
Pregnanediol: The parent compound of pregnanediol-3-glucuronide, which undergoes glucuronidation to form the latter.
Estrone-3-glucuronide: Another glucuronide conjugate, but of estrone, used similarly in monitoring estrogen levels.
Pregnanetriol: A metabolite of 17-hydroxyprogesterone, used in the diagnosis of congenital adrenal hyperplasia.
Uniqueness: this compound is unique due to its specific role in the metabolism and excretion of progesterone. Its measurement provides a non-invasive method to monitor progesterone levels, making it invaluable in clinical diagnostics and research .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h13-23,25,28-31H,4-12H2,1-3H3,(H,32,33)/t13-,14+,15+,16-,17+,18-,19-,20-,21-,22+,23-,25+,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFFJLDTCLJDHL-JQYCEVDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191467 | |
| Record name | beta-D-Glucopyranosiduronic acid, (3alpha,5beta,20S)-3(or 20)-hydroxypregnan-20(or 3)-yl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pregnanediol 3-O-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010318 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1852-49-9, 38055-17-3 | |
| Record name | Pregnanediol-3alpha-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregnanediol glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038055173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Glucopyranosiduronic acid, (3alpha,5beta,20S)-3(or 20)-hydroxypregnan-20(or 3)-yl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pregnanediol 3-glucuronide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/488GK5DQ5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pregnanediol 3-O-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010318 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![but-2-enedioic acid;N-(1-hydroxybutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B10795614.png)

